Acetamide, N-hydroxy-N-(4-methoxyphenyl)- Acetamide, N-hydroxy-N-(4-methoxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 66682-84-6
VCID: VC18467650
InChI: InChI=1S/C9H11NO3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-6,12H,1-2H3
SMILES:
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol

Acetamide, N-hydroxy-N-(4-methoxyphenyl)-

CAS No.: 66682-84-6

Cat. No.: VC18467650

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-hydroxy-N-(4-methoxyphenyl)- - 66682-84-6

Specification

CAS No. 66682-84-6
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name N-hydroxy-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C9H11NO3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-6,12H,1-2H3
Standard InChI Key PYRIJMUQVFYKBP-UHFFFAOYSA-N
Canonical SMILES CC(=O)N(C1=CC=C(C=C1)OC)O

Introduction

Structural Characterization and Nomenclature

The compound’s systematic IUPAC name, N-hydroxy-N-(4-methoxyphenyl)acetamide, reflects its core structure:

  • Acetamide backbone: A central amide group derived from acetic acid (CH3COOH\text{CH}_3\text{COOH}).

  • N-hydroxy substitution: A hydroxyl group (-OH) attached to the nitrogen atom of the amide.

  • 4-Methoxyphenyl group: A phenyl ring substituted with a methoxy (-OCH3_3) group at the para position.

Molecular Formula and Weight

While exact data for this compound is unavailable in curated databases, its ethoxy analog, N-(4-ethoxyphenyl)-N-hydroxyacetamide (CAS 19315-64-1), has a molecular formula of C10H13NO3\text{C}_{10}\text{H}_{13}\text{NO}_3 and a molecular weight of 195.215 g/mol . Substituting the ethoxy group with methoxy would reduce the molecular weight by 14 atomic mass units (replacing -OCH2CH3\text{-OCH}_2\text{CH}_3 with -OCH3\text{-OCH}_3), yielding an estimated molecular formula of C9H11NO3\text{C}_9\text{H}_{11}\text{NO}_3 (181.19 g/mol).

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of N-hydroxy-N-arylacetamides typically involves:

  • Acetylation of arylhydroxylamines:
    Reaction of 4-methoxyphenylhydroxylamine with acetyl chloride or acetic anhydride under basic conditions .

    4-MeO-C6H4-NHOH+(CH3CO)2ON-hydroxy-N-(4-methoxyphenyl)acetamide+CH3COOH\text{4-MeO-C}_6\text{H}_4\text{-NHOH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{N-hydroxy-N-(4-methoxyphenyl)acetamide} + \text{CH}_3\text{COOH}
  • Oximation of acetophenone derivatives:
    Hydroxylamine treatment of N-(4-methoxyphenyl)acetamide precursors, though this route is less common for N-hydroxy compounds.

Key Reactions

  • Oxidation: The N-hydroxy group may oxidize to nitroso (-NO\text{-NO}) or nitro (-NO2\text{-NO}_2) derivatives under strong oxidizing conditions.

  • Reduction: Catalytic hydrogenation could reduce the N-hydroxy group to an amine (-NH2\text{-NH}_2).

  • Electrophilic aromatic substitution: The methoxyphenyl ring may undergo nitration or sulfonation at the ortho/para positions due to the electron-donating methoxy group .

Spectroscopic and Physical Properties

Data for the exact compound remains unreported, but analogs provide benchmarks:

Mass Spectrometry

The ethoxy analog (CAS 19315-64-1) exhibits a molecular ion peak at m/z 195.1 ([M]+^+) with fragmentation patterns dominated by cleavage of the acetamide moiety :

  • Loss of CH3CO\text{CH}_3\text{CO} (-43 u\text{-43 u}) → m/z 152.1

  • Subsequent loss of NHOH\text{NHOH} (-33 u\text{-33 u}) → m/z 119.1 (4-ethoxyphenyl fragment).

Infrared Spectroscopy

Expected peaks for N-hydroxy-N-(4-methoxyphenyl)acetamide:

  • N–O stretch: 930–980 cm1^{-1} (hydroxylamine group) .

  • Amide C=O stretch: 1650–1680 cm1^{-1}.

  • Aromatic C–O stretch: 1250–1270 cm1^{-1} (methoxy group).

Comparative Analysis of Analogous Compounds

PropertyN-hydroxy-N-(4-methoxyphenyl)acetamide (Estimated)N-hydroxy-N-(4-ethoxyphenyl)acetamide (CAS 19315-64-1)
Molecular FormulaC9H11NO3\text{C}_9\text{H}_{11}\text{NO}_3C10H13NO3\text{C}_{10}\text{H}_{13}\text{NO}_3
Molecular Weight (g/mol)181.19195.21
SolubilityModerate in polar aprotic solvents (DMF, DMSO)Low in water; soluble in ethanol
Melting PointNot reported142–144°C

Challenges and Future Directions

  • Synthetic Optimization: Developing scalable methods for N-hydroxy-N-arylacetamides remains a hurdle due to the instability of hydroxylamine intermediates.

  • Biological Screening: Targeted assays against antimicrobial and antitumor targets are needed to validate hypothesized activities.

  • Computational Modeling: Molecular docking studies could predict interactions with enzymes like urease or DNA gyrase.

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